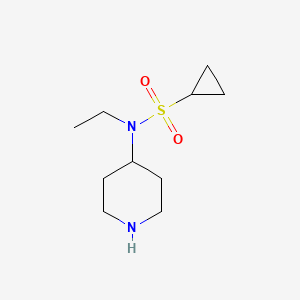N-Ethyl-N-(piperidin-4-yl)cyclopropanesulfonamide
CAS No.:
Cat. No.: VC17602656
Molecular Formula: C10H20N2O2S
Molecular Weight: 232.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H20N2O2S |
|---|---|
| Molecular Weight | 232.35 g/mol |
| IUPAC Name | N-ethyl-N-piperidin-4-ylcyclopropanesulfonamide |
| Standard InChI | InChI=1S/C10H20N2O2S/c1-2-12(9-5-7-11-8-6-9)15(13,14)10-3-4-10/h9-11H,2-8H2,1H3 |
| Standard InChI Key | LWGPWAJEGOQSAS-UHFFFAOYSA-N |
| Canonical SMILES | CCN(C1CCNCC1)S(=O)(=O)C2CC2 |
Introduction
Chemical Identity and Structural Elucidation
Nomenclature and Molecular Framework
The IUPAC name N-ethyl-N-piperidin-4-ylcyclopropanesulfonamide reflects its three core components:
-
A piperidin-4-yl group, a six-membered nitrogen-containing ring.
-
A cyclopropane ring fused to a sulfonamide group ().
-
An ethyl substituent attached to the sulfonamide nitrogen.
The SMILES notation provides a linear representation of the structure, highlighting the connectivity of the piperidine (), cyclopropane (), and ethyl () groups .
Spectroscopic and Computational Descriptors
Key computed properties include:
The InChIKey uniquely identifies the compound in chemical databases .
Physicochemical Properties and Conformational Analysis
Lipophilicity and Solubility
The value of 0.6 indicates moderate lipophilicity, positioning the compound within the optimal range for oral bioavailability . The polar surface area (57.8 Ų) aligns with sulfonamides known for transmembrane diffusion, suggesting potential blood-brain barrier permeability.
Tautomerism and Ionization States
The sulfonamide group () can act as a weak acid (), while the piperidine nitrogen () may protonate under physiological conditions, influencing solubility and receptor interactions .
Synthetic Routes and Derivative Formation
Hydrochloride Salt Preparation
The hydrochloride salt (CID 145884720) is formed by treating the free base with hydrochloric acid, improving crystallinity and stability for pharmaceutical formulations .
| Hazard Class | Category | Precautionary Measures |
|---|---|---|
| Skin Irritation | Category 2 | Wear protective gloves |
| Eye Irritation | Category 2A | Use eye protection |
| Respiratory Irritation | Category 3 | Avoid inhalation |
Future Research Directions
-
Pharmacological Profiling: Screen against kinase or GPCR targets.
-
Salt Form Optimization: Compare hydrochloride, citrate, and phosphate salts for solubility.
-
Toxicokinetic Studies: Assess metabolite formation and organ-specific toxicity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume